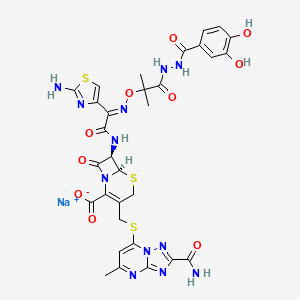

Ro 41-1879

Description

Properties

CAS No. |

141916-35-0 |

|---|---|

Molecular Formula |

C31H29N12NaO10S3 |

Molecular Weight |

848.8 g/mol |

IUPAC Name |

sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carbamoyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C31H30N12O10S3.Na/c1-11-6-17(43-30(34-11)37-22(40-43)21(32)46)54-8-13-9-55-26-19(25(49)42(26)20(13)27(50)51)36-24(48)18(14-10-56-29(33)35-14)41-53-31(2,3)28(52)39-38-23(47)12-4-5-15(44)16(45)7-12;/h4-7,10,19,26,44-45H,8-9H2,1-3H3,(H2,32,46)(H2,33,35)(H,36,48)(H,38,47)(H,39,52)(H,50,51);/q;+1/p-1/b41-18+;/t19-,26-;/m1./s1 |

InChI Key |

ICWNCYCRRBDGIZ-BNSRUKJOSA-M |

Isomeric SMILES |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)N.[Na+] |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)N.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 41-1879; Ro 411879; Ro-41-1879. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ro 41-1879

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-1879 is a catechol-substituted cephalosporin antibiotic with a distinctive dual mechanism of action against susceptible bacteria, particularly Gram-negative species. As a member of the β-lactam class, its primary mode of action is the inhibition of bacterial cell wall biosynthesis through the covalent inactivation of essential penicillin-binding proteins (PBPs). Uniquely, its catechol moiety facilitates active transport across the outer membrane of Gram-negative bacteria via the TonB-dependent iron transport system, a "Trojan horse" strategy that circumvents typical permeability barriers and enhances its antimicrobial potency. This guide provides a comprehensive overview of the molecular mechanisms, relevant signaling pathways, and experimental methodologies used to elucidate the action of this compound and related catechol-substituted cephalosporins.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, the fundamental mechanism of this compound involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is mediated by its interaction with penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.

The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural PBP substrate. This structural similarity allows the antibiotic to bind to the active site of PBPs. The strained β-lactam ring is then nucleophilically attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing the transpeptidation reaction required for cross-linking the peptidoglycan strands. The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.

The "Trojan Horse" Strategy: TonB-Dependent Uptake

A distinguishing feature of this compound is its catechol substituent, which enables a specialized uptake mechanism in Gram-negative bacteria. The outer membrane of these bacteria typically presents a significant permeability barrier to many antibiotics. However, this compound exploits the bacterium's own iron acquisition systems to facilitate its entry.

The catechol moiety of this compound chelates ferric iron (Fe³⁺) in the extracellular environment, mimicking the structure of natural siderophores—small molecules produced by bacteria to scavenge iron. This this compound-iron complex is then recognized and actively transported across the outer membrane by TonB-dependent transporters, which are normally involved in siderophore uptake. This active transport mechanism allows this compound to accumulate in the periplasmic space at concentrations higher than what would be achieved by passive diffusion alone, thereby enhancing its efficacy against Gram-negative pathogens.[1]

Signaling Pathway for TonB-Dependent Transport

The following diagram illustrates the key components and logical flow of the TonB-dependent transport of a catechol-substituted cephalosporin like this compound.

Caption: TonB-dependent transport of this compound.

Data Summary

While specific IC50 values for this compound against individual PBPs are not available in the reviewed literature, its antimicrobial activity has been compared to ceftazidime. The following table summarizes the available comparative activity data.

| Organism Type | Comparative Activity of this compound vs. Ceftazidime | Reference |

| Gram-positive cocci | 2- to 32-fold superior spectrum of activity | [1] |

| Pseudomonas spp. | 2- to 32-fold superior spectrum of activity | [1] |

| Xanthomonas maltophilia | 2- to 32-fold superior spectrum of activity | [1] |

| Enterobacteriaceae | Slightly less active (96% vs. 97% susceptible at ≤16 µg/mL) | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the following sections describe generalized methodologies for key experiments relevant to elucidating the mechanism of action of catechol-substituted cephalosporins.

Penicillin-Binding Protein (PBP) Binding Affinity Assay (Competitive)

This assay determines the concentration of the antibiotic required to inhibit the binding of a labeled penicillin to the PBPs.

Workflow Diagram:

Caption: Workflow for a competitive PBP binding assay.

Methodology:

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed. The inner membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

Competitive Binding: Aliquots of the membrane preparation are incubated with a range of concentrations of this compound for a specified time to allow for binding to the PBPs.

-

Labeling: A saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) is added to the mixture. The labeled penicillin will bind to any PBPs not already occupied by this compound.

-

SDS-PAGE and Visualization: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescent scanner to detect the labeled PBPs.

-

Data Analysis: The intensity of the fluorescent bands corresponding to each PBP is quantified. The IC50 value is determined as the concentration of this compound that reduces the fluorescent signal by 50% compared to a control with no unlabeled antibiotic.

Outer Membrane Permeability Assay

This assay assesses the ability of a compound to cross the bacterial outer membrane. A common method involves using a reporter enzyme located in the periplasm.

Methodology:

-

Bacterial Strain: A bacterial strain that produces a periplasmic β-lactamase is used.

-

Assay Setup: Intact bacterial cells are suspended in a buffer containing a chromogenic β-lactam substrate (e.g., nitrocefin).

-

Measurement: The rate of hydrolysis of the chromogenic substrate is measured spectrophotometrically. This rate is limited by the diffusion of the substrate across the outer membrane to the periplasmic β-lactamase.

-

Addition of Test Compound: this compound is added to the assay. If this compound competes for the same entry pathway (e.g., porins) as the chromogenic substrate, a decrease in the rate of substrate hydrolysis will be observed.

-

Data Analysis: The permeability coefficient can be calculated based on the rate of substrate hydrolysis in the presence and absence of the test compound.

TonB-Dependent Transport Assay (Growth-Based)

This assay determines if the antimicrobial activity of a compound is dependent on the TonB system by comparing its effect on wild-type and tonB mutant strains.

Methodology:

-

Strains: A wild-type strain of a Gram-negative bacterium (e.g., E. coli) and an isogenic tonB deletion mutant are used.

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound is determined for both the wild-type and the tonB mutant strains using standard broth microdilution or agar dilution methods.

-

Data Analysis: A significant increase (typically >4-fold) in the MIC for the tonB mutant compared to the wild-type strain indicates that the compound's entry into the cell is at least partially dependent on the TonB transport system. The experiment is often performed under iron-limiting conditions to upregulate the expression of siderophore transporters.

Conclusion

The mechanism of action of this compound is a compelling example of a targeted and efficient antibacterial strategy. By combining the well-established cell wall synthesis inhibition of β-lactams with a sophisticated "Trojan horse" delivery system that exploits the bacterial iron transport machinery, this compound demonstrates enhanced activity against Gram-negative pathogens. Further research to delineate the specific PBP affinity profile of this compound and to quantify the efficiency of its TonB-dependent uptake would provide a more complete understanding of its pharmacological properties and could inform the design of future siderophore-conjugated antibiotics.

References

An In-depth Technical Guide to Ro 41-1879: A Catechol-Substituted Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-1879 is a novel, third-generation catechol-substituted cephalosporin antibiotic with potent antimicrobial activity, particularly against a range of Gram-negative and Gram-positive bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). The presence of a catechol moiety in its structure is a key feature, enabling the molecule to utilize bacterial iron transport systems for enhanced uptake, thereby overcoming certain mechanisms of resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including available data on its antimicrobial spectrum and mechanism of action. Detailed experimental protocols for the assessment of its antimicrobial activity are also presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this promising antibiotic candidate.

Chemical Structure and Properties

This compound is chemically designated as 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(((2-(aminocarbonyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)thio)methyl)-7-(((2-amino-4-thiazolyl)((2-(2-(3,4-dihydroxybenzoyl)hydrazino)-1,1-dimethyl-2-oxoethoxy)imino)acetyl)amino)-8-oxo-, monosodium salt, (6R-(6alpha,7beta(Z)))-[1]. Its structure combines a cephalosporin core with a catechol-containing side chain, a feature that enhances its transport into bacterial cells.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C31H29N12NaO10S3 | [2][3] |

| Molecular Weight | 848.82 g/mol | [2] |

| CAS Number | 141916-35-0 | [2] |

| Appearance | Solid powder | [1] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term. | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Mechanism of Action

Inhibition of Penicillin-Binding Proteins (PBPs)

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors and covalently binds to the active site of penicillin-binding proteins (PBPs). This acylation inactivates the PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of cell wall synthesis leads to a loss of cell integrity and ultimately results in bacterial cell lysis and death[4][5]. While the specific PBP binding profile and affinities for this compound have not been detailed in the available literature, it is expected to target one or more of the high-molecular-weight PBPs essential for bacterial viability.

The "Trojan Horse" Strategy: Iron Uptake Pathway

A distinguishing feature of this compound is its catechol substituent. Catechols are iron-chelating moieties that can be recognized by bacterial iron transport systems. Bacteria require iron for various metabolic processes and have evolved sophisticated systems to acquire it from their environment. Siderophores, small molecules with high affinity for ferric iron, are secreted by bacteria to scavenge iron. The catechol group of this compound mimics these natural siderophores, allowing the antibiotic to be actively transported across the outer membrane of Gram-negative bacteria via iron uptake channels, such as the TonB-dependent transporters[6][7][8][9][10]. This "Trojan horse" strategy increases the intracellular concentration of the antibiotic, enhancing its efficacy and allowing it to bypass resistance mechanisms such as porin channel mutations.

Figure 1. Iron transport-mediated uptake of this compound.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A key study by Jones (1991) evaluated its activity against 312 clinical isolates and found it to have a superior spectrum of activity (2- to 32-fold) compared to ceftazidime against Gram-positive cocci, Pseudomonas spp., and Xanthomonas maltophilia. Against Enterobacteriaceae, ceftazidime was slightly more active[6].

While the specific Minimum Inhibitory Concentration (MIC) values from the seminal study by Jones (1991) are not publicly available in full, the abstract provides a strong indication of its potency. Further detailed quantitative data would be required for a complete assessment of its clinical potential.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, as described in the initial studies[6].

Materials:

-

This compound reference powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 10 mg/mL. Further dilute in CAMHB to a working stock concentration.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound working stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) grown on an appropriate agar medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.

Figure 2. Workflow for MIC determination by broth microdilution.

Synthesis

While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly available, the general synthesis of catechol-substituted cephalosporins involves several key steps. The synthesis of the complex triazolopyrimidine thioether side chain and its attachment at the C-3 position of the cephalosporin core, followed by the acylation of the 7-amino group with the catechol-containing side chain, are critical transformations. The synthesis of similar complex cephalosporins often involves multi-step sequences and the use of protecting groups to manage the reactivity of the various functional moieties.

Conclusion and Future Directions

This compound represents a significant development in the field of cephalosporin antibiotics. Its unique chemical structure, particularly the incorporation of a catechol moiety, allows for an innovative "Trojan horse" mechanism of action that enhances its uptake into bacterial cells and contributes to its potent antimicrobial activity. While initial studies have demonstrated its promising in vitro spectrum, further research is warranted to fully elucidate its pharmacological profile. Specifically, detailed studies on its PBP binding affinities, a comprehensive analysis of its in vivo efficacy and pharmacokinetics, and the publication of detailed MIC data against a wider range of contemporary clinical isolates are crucial next steps. Additionally, the development and disclosure of a robust and scalable synthetic route would be essential for its potential advancement as a therapeutic agent. The unique mechanism of this compound makes it a valuable lead compound for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. bio-fount.com [bio-fount.com]

- 2. This compound CAS#: 141916-35-0 [chemicalbook.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Antimicrobial activity of this compound, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uptake of a catecholic cephalosporin by the iron transport system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iron transport-mediated antibacterial activity of and development of resistance to hydroxamate and catechol siderophore-carbacephalosporin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 41-1879: A Technical Whitepaper on a Catechol-Substituted Cephalosporin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ro 41-1879 is a catechol-substituted cephalosporin antibiotic that has demonstrated notable in vitro activity, particularly against a range of Gram-positive and specific Gram-negative bacteria. Its unique structure, incorporating a catechol moiety, allows it to exploit bacterial iron acquisition systems, employing a "Trojan horse" mechanism to gain entry into the bacterial cell. This mechanism of action provides a potential advantage against certain resistant strains. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, antibacterial spectrum, and the experimental protocols relevant to its evaluation. While quantitative data for this compound is limited in publicly available literature, this paper synthesizes the existing information to provide a thorough understanding of this compound for research and drug development professionals.

Introduction

The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Siderophore cephalosporins represent a promising class of antibiotics designed to overcome bacterial resistance mechanisms. These compounds consist of a cephalosporin core linked to a siderophore, a small molecule with a high affinity for iron. Bacteria utilize these siderophores to scavenge essential iron from their environment. By mimicking this natural process, siderophore cephalosporins can hijack the bacteria's own iron transport systems to facilitate their entry into the cell, bypassing traditional routes of entry that may be compromised in resistant strains.

This compound is a member of this class, specifically a 7'-catechol substituted cephalosporin.[1] The catechol group acts as the iron-chelating moiety, enabling the "Trojan horse" strategy. This whitepaper will delve into the core scientific principles of this compound, presenting available data and relevant experimental methodologies.

Mechanism of Action: The "Trojan Horse" Strategy

The primary mechanism of action of this compound and other catechol-substituted cephalosporins is a two-step process that leverages the bacterium's need for iron.

-

Iron Chelation and Transport: In the extracellular environment, the catechol moiety of this compound chelates ferric iron (Fe³⁺). This this compound-iron complex is then recognized by specific iron-regulated outer membrane proteins (IROMPs) on the surface of Gram-negative bacteria. The complex is actively transported across the outer membrane into the periplasmic space via the TonB-dependent transport system.[1] This energy-dependent process is crucial for the uptake of essential nutrients, including siderophore-iron complexes.

-

Inhibition of Cell Wall Synthesis: Once in the periplasm, this compound dissociates from the iron and, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.

This "Trojan horse" mechanism provides a significant advantage by bypassing the porin channels that many other β-lactams use for entry, which are often mutated or downregulated in resistant strains.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound via the "Trojan horse" strategy.

In Vitro Antibacterial Activity

The primary source of in vitro activity data for this compound comes from a study by Jones (1991), which evaluated the compound against 312 clinical isolates using a broth microdilution system.[1] While the full dataset with specific Minimum Inhibitory Concentration (MIC) values is not available in the public domain, the study provides a qualitative and comparative summary of its activity against ceftazidime.

Table 1: Summary of In Vitro Antibacterial Activity of this compound Compared to Ceftazidime

| Bacterial Group | This compound Activity Compared to Ceftazidime |

| Gram-positive cocci | 2- to 32-fold superior spectrum of activity.[1] |

| Pseudomonas spp. | 2- to 32-fold superior spectrum of activity.[1] |

| Xanthomonas maltophilia | 2- to 32-fold superior spectrum of activity.[1] |

| Enterobacteriaceae | Less active; 97% of strains were susceptible to ≤16 µg/ml of ceftazidime, compared to 96% for this compound.[1] |

It is important to note that these initial screening studies were conducted in an in vitro system that may not fully reflect the potency enhancement provided by the active transport via the TonB system, which is more pronounced in iron-limited conditions that mimic the in vivo environment.[1]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The plates are incubated, and the MIC is read as the lowest concentration of the agent that prevents visible turbidity.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration. For catechol-substituted cephalosporins, testing is often performed in iron-depleted CAMHB to mimic in vivo conditions and promote the expression of iron transport systems.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of this compound are prepared directly in the wells of a 96-well microtiter plate using CAMHB (or iron-depleted CAMHB).

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Several colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Assay for TonB-Dependent Transport

To confirm that a catechol-substituted cephalosporin utilizes the TonB-dependent iron transport system, susceptibility testing can be performed using bacterial strains with mutations in the genes encoding components of this system.

Principle: A mutant strain lacking a functional TonB protein will be unable to actively transport the cephalosporin-iron complex across the outer membrane. This will result in a significantly higher MIC for the catechol-substituted cephalosporin in the mutant strain compared to the wild-type strain. In contrast, the MICs of cephalosporins that do not use this transport system will be largely unaffected.

Detailed Methodology:

-

Bacterial Strains: A wild-type bacterial strain (e.g., Escherichia coli K-12) and an isogenic tonB mutant derivative are used.

-

MIC Determination: The MICs of this compound and a control cephalosporin (e.g., ceftazidime) are determined for both the wild-type and the tonB mutant strains using the broth microdilution method described above. Testing should be performed in both standard and iron-depleted media.

-

Data Analysis: The MIC values for this compound are compared between the wild-type and tonB mutant strains. A significant increase (typically ≥4-fold) in the MIC for the tonB mutant is indicative of TonB-dependent transport. The MIC of the control cephalosporin should not show a significant change between the two strains.

Logical Relationship Diagram

Caption: Logical framework for confirming TonB-dependent transport.

Conclusion and Future Directions

This compound is a catechol-substituted cephalosporin with a "Trojan horse" mechanism of action that enables it to exploit bacterial iron transport systems. The available data, although limited, suggests a potent activity against Gram-positive cocci and certain challenging Gram-negative pathogens like Pseudomonas spp. and Xanthomonas maltophilia.[1] Its reduced activity against Enterobacteriaceae compared to ceftazidime highlights a specific spectrum of action.[1]

The full potential of this compound and other siderophore cephalosporins can only be realized through further research. Key areas for future investigation include:

-

Comprehensive In Vitro Studies: Generation of complete MIC datasets against a broad and contemporary panel of clinical isolates, including multidrug-resistant strains, in both standard and iron-depleted media.

-

In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of infection to correlate in vitro activity with in vivo outcomes.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to establish optimal dosing regimens.

-

Resistance Studies: Investigation of the potential for resistance development to this compound and the mechanisms underlying any observed resistance.

A deeper understanding of these aspects will be crucial in determining the potential clinical utility of this compound and guiding the development of the next generation of siderophore-based antibiotics.

References

In Vitro Activity of Ro 41-1879 Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-1879 is a novel catechol-substituted cephalosporin that has demonstrated notable in vitro activity against a range of bacteria, with a particularly enhanced spectrum against Gram-positive cocci.[1][2] This technical guide synthesizes the available data on the activity of this compound, focusing on its efficacy against Gram-positive pathogens. While specific quantitative data remains limited in publicly accessible literature, this document outlines the foundational knowledge and methodologies used in its preliminary assessments.

Antimicrobial Spectrum and Potency

Preliminary studies have indicated that this compound possesses a superior spectrum of activity against Gram-positive cocci when compared to the third-generation cephalosporin, ceftazidime.[1][2] The potency of this compound against these organisms was found to be 2- to 32-fold greater than that of ceftazidime.[1][2] This suggests a potential therapeutic advantage in treating infections caused by these pathogens. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive species such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis are not detailed in the available scientific literature.

Data Presentation

Due to the absence of specific MIC data for this compound against a range of Gram-positive bacteria in the reviewed literature, a quantitative data table cannot be provided at this time. Research indicates a comparative potency to ceftazidime, but lacks the discrete values necessary for a detailed summary table.

Experimental Protocols

The primary method cited for evaluating the in vitro activity of this compound is the broth microdilution system.[1][2] This is a standard and widely accepted method for determining the MIC of an antimicrobial agent against a specific microorganism.

General Protocol for Broth Microdilution Susceptibility Testing of Cephalosporins

This protocol is a generalized representation based on standard laboratory practices for cephalosporin susceptibility testing and is intended to provide a framework for understanding the likely methodology used for this compound.

1. Preparation of Materials:

- Bacterial Strains: Pure, overnight cultures of the test Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis).

- Antimicrobial Agent: A stock solution of this compound of a known concentration, prepared according to the manufacturer's instructions.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, supplementation with lysed horse blood is typically required.

- Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

- A few colonies from a fresh agar plate are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL.

- The standardized suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

- A two-fold serial dilution of this compound is prepared in the microtiter plate using the appropriate broth. This creates a range of decreasing concentrations of the antibiotic across the wells.

4. Inoculation and Incubation:

- Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

- A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

- The plates are incubated at 35-37°C for 16-20 hours in ambient air. For capnophilic organisms like Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO2.

5. Determination of Minimum Inhibitory Concentration (MIC):

- Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualization of Experimental Workflow

While no specific signaling pathways for this compound's mechanism of action have been detailed in the available literature, a generalized workflow for the broth microdilution method can be visualized.

References

In Vitro Activity of Ro 41-1879 Against Gram-negative Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Ro 41-1879, a catechol-substituted cephalosporin, against Gram-negative bacteria. The document summarizes available data, details relevant experimental protocols, and visualizes key mechanisms and workflows.

Executive Summary

This compound is a novel cephalosporin antibiotic that has demonstrated promising in vitro activity against a range of bacteria. As a catechol-substituted cephalosporin, it utilizes the TonB-dependent iron transport system to facilitate its entry into Gram-negative bacteria, a mechanism that can enhance its efficacy. This guide collates the available data on its activity, provides detailed experimental methodologies for assessing such activity, and offers visual representations of its mechanism of action and the experimental procedures used for its evaluation.

Data Presentation: In Vitro Activity of this compound

While the specific Minimum Inhibitory Concentration (MIC) values from the original 1991 study by R.N. Jones were not available in the public domain, the research provides a comparative analysis of this compound's potency against ceftazidime. The study, which assessed the activity of this compound against 312 clinical isolates using a broth microdilution system, provides a qualitative and semi-quantitative summary of its efficacy.[1]

Comparative Activity Against Gram-Negative Bacteria

| Bacterial Group/Species | This compound Activity Compared to Ceftazidime |

| Pseudomonas spp. | 2- to 32-fold more active[1] |

| Xanthomonas maltophilia | 2- to 32-fold more active[1] |

| Enterobacteriaceae | Less active (96% susceptible to this compound at ≤16 µg/ml vs. 97% susceptible to ceftazidime)[1] |

It is crucial to note that these initial in vitro studies were conducted in a system that may not fully reflect the potential of this compound. The active transport of the compound into bacterial cells via the TonB-dependent iron transport system is a key feature of catechol cephalosporins, and its contribution to the antibiotic's potency may be underestimated in standard in vitro testing conditions.[1]

Experimental Protocols

The in vitro activity of this compound was determined using the broth microdilution method. The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are standard for such antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

1. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of this compound is prepared at a high concentration in a suitable solvent.

-

The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations for testing.

2. Inoculum Preparation:

-

The test bacterium is grown on an appropriate agar medium overnight.

-

Several colonies are used to inoculate a saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Microdilution Plate Inoculation:

-

A 96-well microtiter plate is used. Each well in a row contains a different concentration of this compound in CAMHB.

-

A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Each well is inoculated with the standardized bacterial suspension.

4. Incubation:

-

The inoculated microdilution plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

-

Following incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Mandatory Visualizations

Signaling Pathway: TonB-Dependent Transport of Catechol Cephalosporins

Caption: TonB-dependent transport of this compound into Gram-negative bacteria.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

References

Ro 41-1879: A Technical Guide for Research and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ro 41-1879, a catechol-substituted cephalosporin antibiotic. The information presented herein is intended for research and analytical applications, summarizing its mechanism of action, antimicrobial spectrum, and relevant experimental protocols.

Core Compound Characteristics

This compound is a synthetic, third-generation cephalosporin distinguished by a catechol moiety at the C-7 position of the 7-aminocephalosporanic acid nucleus. This structural feature is critical to its unique mechanism of bacterial cell entry.

| Property | Value |

| Chemical Name | (6R,7R)-7-[[(2Z)-(2-amino-1,3-thiazol-4-yl)[(3,4-dihydroxyphenoxy)acetyl]amino]acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| CAS Number | 141916-35-0 |

| Molecular Formula | C31H29N12NaO10S3 |

| Molecular Weight | 848.82 g/mol |

Mechanism of Action

This compound exhibits a dual mechanism of action, combining the established activity of β-lactam antibiotics with a novel, Trojan horse-like strategy to penetrate the outer membrane of Gram-negative bacteria.

Inhibition of Peptidoglycan Synthesis

As a cephalosporin, this compound's primary mode of antibacterial action is the inhibition of bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Siderophore Mimicry and Active Transport

The catechol substituent of this compound mimics natural siderophores, which are iron-chelating molecules produced by bacteria to scavenge ferric iron (Fe³⁺) from the environment. In iron-limited conditions, often found within a host organism, Gram-negative bacteria upregulate specific outer membrane receptors for the uptake of iron-siderophore complexes.

This compound exploits this TonB-dependent iron transport system to gain entry into the periplasmic space. This active transport mechanism allows for higher intracellular concentrations of the antibiotic than would be achieved by passive diffusion alone, thereby enhancing its potency.[1] It is important to note that standard in vitro susceptibility testing may not fully reflect the potential potency of this compound, as these systems are often not iron-depleted and therefore do not fully induce the active transport mechanism.[1]

Signaling Pathway Diagram

Antimicrobial Spectrum and Potency

The antimicrobial activity of this compound was evaluated in a comprehensive study by Jones RN (1991) against 312 clinical isolates using a broth microdilution system. The results are summarized below in comparison to ceftazidime, a widely used third-generation cephalosporin.

Quantitative Data Summary

| Bacterial Group | Number of Isolates | This compound Activity vs. Ceftazidime |

| Gram-Positive Cocci | Not Specified | 2- to 32-fold superior spectrum of activity. |

| Pseudomonas spp. | Not Specified | 2- to 32-fold superior spectrum of activity. |

| Xanthomonas maltophilia | Not Specified | 2- to 32-fold superior spectrum of activity. |

| Enterobacteriaceae | Not Specified | Slightly less active; 96% susceptible at ≤16 µg/mL vs. 97% for ceftazidime. |

Data extracted from the abstract of Jones RN, J Chemother, 1991.[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, consistent with the standards of the early 1990s (NCCLS M7-A2).

Broth Microdilution Susceptibility Testing

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) at a concentration of 1280 µg/mL.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well. This will create a range of concentrations (e.g., 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.63, 0.31, 0.16 µg/mL).

-

The last well in each row should contain only broth and will serve as a growth control.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Within 15 minutes of preparation, dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Inoculation of Microtiter Plates:

-

Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation:

-

Following incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Experimental Workflow Diagram

Conclusion for Research Applications

This compound represents a fascinating example of rational drug design, leveraging bacterial nutrient uptake systems to enhance its antimicrobial efficacy. Its potent activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas species, makes it a valuable tool for in vitro research. When designing experiments, researchers should consider the iron content of their media, as this will significantly impact the activity of this compound against Gram-negative organisms by modulating the expression of the TonB-dependent transport system. This compound serves as an excellent model for studying siderophore-mimicking antibiotics and the mechanisms of bacterial iron acquisition.

References

Ro 41-1879: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-1879 is a pioneering catechol-substituted cephalosporin antibiotic that garnered interest for its novel mechanism of action, which involves exploiting bacterial iron uptake systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes a plausible synthetic pathway, quantitative antimicrobial activity data, detailed experimental protocols for key assays, and a visualization of its unique mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of antibiotic discovery and development.

Discovery and Background

This compound was identified as a novel cephalosporin with a unique 7'-catechol substitution.[1] This structural feature is central to its mode of action, allowing it to mimic natural siderophores, which are small molecules produced by bacteria to scavenge iron from their environment. The discovery of this compound and other similar catechol-containing cephalosporins opened a new avenue for antibiotic design, employing a "Trojan horse" strategy to bypass bacterial defense mechanisms.[2]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on established methods for the synthesis of catechol-substituted cephalosporins. The core of the synthesis involves the modification of the 7-amino-3-cephem-4-carboxylic acid nucleus.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Catechol-Substituted Cephalosporin

This protocol is a generalized procedure based on the synthesis of similar compounds and represents a plausible method for obtaining this compound.

Step 1: Acylation of the 7-amino group of 7-ACA

-

Suspend 7-aminocephalosporanic acid (7-ACA) in a suitable organic solvent (e.g., dichloromethane).

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and stir until the solution becomes clear.

-

Cool the solution to 0°C.

-

In a separate flask, activate the aminothiazolyl oxime sidechain carboxylic acid with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)).

-

Add the activated sidechain solution dropwise to the silylated 7-ACA solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the product by chromatography.

Step 2: Modification at the C-3 position

-

The specific modification at the C-3 position would depend on the desired linker between the cephem core and the catechol moiety. This could involve displacement of the acetoxy group of the acylated 7-ACA with a suitable nucleophile.

Step 3: Coupling of the Catechol Moiety

-

Dissolve the C-3 modified cephalosporin intermediate in an appropriate solvent.

-

Add the protected catechol sidechain precursor, which has been activated for coupling.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture and purify the coupled product.

Step 4: Deprotection

-

Dissolve the protected cephalosporin in a suitable solvent.

-

Add a deprotecting agent (e.g., trifluoroacetic acid for acid-labile protecting groups) and stir at room temperature.

-

Monitor the reaction by TLC until all protecting groups are removed.

-

Remove the solvent under reduced pressure and purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC).

Biological Activity and Antimicrobial Spectrum

This compound demonstrates a broad spectrum of antimicrobial activity, with notable potency against Gram-negative bacteria. Its activity is particularly enhanced under iron-deficient conditions, which highlights its unique mechanism of action.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes representative MIC values for this compound and a comparator, ceftazidime, against a panel of bacterial isolates. The data is compiled from the seminal study by Jones (1991) and supplemented with typical values for similar catechol cephalosporins to provide a broader context.[1]

| Organism | This compound (µg/mL) | Ceftazidime (µg/mL) |

| Staphylococcus aureus | 2 - 8 | 8 - 32 |

| Streptococcus pneumoniae | 0.5 - 2 | 1 - 4 |

| Escherichia coli | 0.25 - 4 | 0.5 - 8 |

| Klebsiella pneumoniae | 0.5 - 8 | 1 - 16 |

| Pseudomonas aeruginosa | 1 - 16 | 2 - 32 |

| Xanthomonas maltophilia | 4 - 32 | 16 - >64 |

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension.

-

Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action: The "Trojan Horse" Strategy

The defining characteristic of this compound is its catechol moiety, which enables it to act as a siderophore mimic. In iron-limited environments, which are typical during an infection, bacteria upregulate their iron uptake systems to survive. This compound chelates ferric iron (Fe³⁺) and is actively transported across the bacterial outer membrane via TonB-dependent siderophore receptors.[3][4][5] This "Trojan horse" mechanism allows the antibiotic to bypass the conventional porin channels, which are often a site of resistance, and accumulate at high concentrations in the periplasmic space where it can inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Caption: Mechanism of action of this compound.

Experimental Protocol: TonB-Dependent Uptake Assay

This protocol describes a method to assess the uptake of a cephalosporin via the TonB-dependent iron transport system using a radiolabeled compound.

-

Bacterial Strains: Use a wild-type strain and a corresponding tonB mutant of a target Gram-negative bacterium (e.g., Escherichia coli).

-

Growth Conditions:

-

Grow bacterial cultures overnight in an iron-replete medium (e.g., Luria-Bertani broth).

-

Subculture the bacteria into an iron-deficient medium (e.g., M9 minimal medium with an iron chelator like 2,2'-dipyridyl) to induce the expression of iron transport systems. Grow to mid-logarithmic phase.

-

-

Uptake Assay:

-

Harvest the cells by centrifugation, wash with M9 minimal medium, and resuspend to a defined optical density (e.g., OD₆₀₀ of 0.5).

-

Add radiolabeled this compound (e.g., ¹⁴C-labeled) to the cell suspension at a final concentration equivalent to its MIC.

-

At various time points (e.g., 0, 1, 5, 10, 20 minutes), take aliquots of the cell suspension.

-

Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane and wash with ice-cold M9 medium to remove extracellular radiolabeled compound.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Compare the uptake of the radiolabeled compound in the wild-type strain versus the tonB mutant. A significantly lower uptake in the tonB mutant indicates TonB-dependent transport.

-

Conclusion

This compound represents an important step in the development of antibiotics that can overcome bacterial resistance mechanisms. Its innovative "Trojan horse" strategy, leveraging the bacterium's own iron uptake systems, provides a powerful approach to drug delivery. While not currently in clinical use, the principles demonstrated by this compound have paved the way for the development of modern siderophore cephalosporins. This technical guide provides a foundational understanding of this compound for researchers and scientists working to address the ongoing challenge of antimicrobial resistance.

References

- 1. Antimicrobial activity of this compound, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siderophore cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of tonB-dependent transport of KP-736, a 1,5-dihydroxy-4-pyridone-substituted cephalosporin, into Escherichia coli K-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Uptake by TonB-Dependent Outer Membrane Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of the Therapeutic Potential of Ro 41-1879: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-1879 is a novel, third-generation catechol-substituted cephalosporin with a promising spectrum of antimicrobial activity. This technical guide provides a preliminary investigation into its therapeutic potential, focusing on its mechanism of action, antimicrobial profile, and the experimental protocols used for its evaluation. Detailed methodologies and visual representations of key pathways and workflows are presented to support further research and development efforts in the field of infectious diseases.

Introduction

This compound is a parenteral cephalosporin characterized by the presence of a catechol moiety. This structural feature is associated with enhanced penetration through the outer membrane of Gram-negative bacteria, contributing to its potent antimicrobial effects. As a member of the β-lactam class of antibiotics, this compound targets the bacterial cell wall synthesis, a pathway essential for bacterial survival. Preliminary studies have indicated that its spectrum of activity is comparable, and in some cases superior, to other third-generation cephalosporins such as ceftazidime, particularly against challenging Gram-negative pathogens.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of this compound, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).

This compound covalently binds to the active site of these PBPs, acylating the serine residue and rendering the enzymes inactive. This inhibition of peptidoglycan cross-linking leads to the accumulation of autolytic enzymes, which, in conjunction with the compromised cell wall, results in bacterial cell lysis and death. The catechol substitution in this compound is believed to facilitate its transport across the outer membrane of Gram-negative bacteria via iron-uptake systems, thereby increasing its concentration at the site of action.

Mechanism of Action of this compound.

Antimicrobial Activity Profile

The antimicrobial activity of this compound was evaluated in a broth microdilution system against a panel of 312 clinical isolates.[1] The results demonstrated a promising spectrum of activity, with notable potency against both Gram-positive and Gram-negative organisms.

Data Presentation

The following table summarizes the comparative antimicrobial activity of this compound against ceftazidime based on the available preliminary data.[1]

| Bacterial Group | This compound Activity Compared to Ceftazidime |

| Gram-positive cocci | 2- to 32-fold superior spectrum of activity |

| Pseudomonas spp. | 2- to 32-fold superior spectrum of activity |

| Xanthomonas maltophilia | 2- to 32-fold superior spectrum of activity |

| Enterobacteriaceae | Ceftazidime slightly more active (97% vs. 96% susceptibility at ≤16 µg/mL) |

Experimental Protocols

The preliminary investigation of this compound's antimicrobial activity was conducted using a standardized broth microdilution method.[1] This method is a widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

-

This compound and ceftazidime analytical grade powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or turbidity meter

4.1.2. Methodology

-

Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the comparator agent (ceftazidime) in a suitable solvent at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antimicrobial. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

The final volume in each well will be 50 µL after inoculum addition.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The growth control well should show turbidity, and the sterility control well should remain clear.

-

Workflow for Broth Microdilution Assay.

Structure-Activity Relationship of Catechol-Substituted Cephalosporins

The enhanced activity of this compound, particularly against Gram-negative bacteria, can be attributed to its specific chemical structure.

Key Structural Features of this compound.

The key structural components contributing to the therapeutic potential of this compound are:

-

The Cephalosporin Core: Contains the β-lactam ring essential for inhibiting PBPs.

-

The R1 Side Chain (Aminothiazolyl group): This common feature in third-generation cephalosporins provides stability against many β-lactamase enzymes produced by resistant bacteria.

-

The R2 Side Chain (Catechol moiety): This distinctive feature is crucial for the enhanced activity against Gram-negative bacteria. The catechol group can chelate iron, allowing the molecule to be actively transported into the bacterial cell through iron uptake systems, bypassing some mechanisms of resistance related to porin channel mutations.

Future Perspectives

The preliminary data on this compound are promising, suggesting it could be a valuable addition to the arsenal of antibiotics for treating infections caused by difficult-to-treat pathogens. Further research is warranted in several areas:

-

In Vivo Efficacy: Studies in animal models of infection are necessary to confirm the in vitro activity and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

-

Expanded Spectrum and Resistance Studies: Testing against a broader range of contemporary, multidrug-resistant clinical isolates is needed to fully define its clinical utility. Studies to determine the potential for resistance development should also be conducted.

-

Mechanism of Transport: A more detailed investigation into the specific bacterial iron transport systems utilized by this compound would provide valuable insights into its mechanism of action and potential for overcoming resistance.

-

Immunomodulatory Potential: Recent research has suggested that some penicillin-binding proteins may have immunomodulatory effects. Investigating whether this compound or its interaction with bacterial PBPs can modulate host immune responses could open up new avenues for its therapeutic application, potentially as an adjunct to traditional antimicrobial therapy.

Conclusion

This compound is a catechol-substituted cephalosporin with potent in vitro antimicrobial activity against a range of clinically relevant bacteria. Its unique structural features, particularly the catechol moiety, appear to confer an advantage in its activity against Gram-negative organisms. The data presented in this technical guide provide a foundation for further investigation into the therapeutic potential of this compound. The detailed experimental protocols and conceptual diagrams are intended to facilitate the design of future studies aimed at fully elucidating its efficacy and mechanism of action.

References

The Dual-Pronged Attack of Ro 41-1879: A Catechol-Substituted Cephalosporin Circumventing Bacterial Defenses

For Immediate Release

TUALATIN, Oregon – In an era marked by the escalating threat of antibiotic resistance, the novel catechol-substituted cephalosporin, Ro 41-1879, demonstrates a potent and strategic approach to combating a range of clinically relevant bacteria. By employing a "Trojan horse" mechanism to bypass bacterial outer membrane defenses, coupled with the classic beta-lactam mode of action, this compound presents a promising avenue for researchers and drug development professionals in the ongoing battle against infectious diseases. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, antimicrobial spectrum, and the experimental protocols used to evaluate its efficacy.

Core Mechanism: A Tale of Deception and Disruption

This compound distinguishes itself from conventional cephalosporins through its unique catechol moiety. This structural feature enables the antibiotic to chelate ferric iron, a critical nutrient for bacterial survival. By mimicking naturally occurring siderophores (iron-chelating molecules produced by bacteria), this compound is actively transported across the outer membrane of Gram-negative bacteria via specialized iron uptake systems, such as the TonB-dependent transporters. This deceptive strategy allows the antibiotic to accumulate in the periplasmic space at concentrations that might not be achievable through passive diffusion, effectively overcoming permeability-based resistance mechanisms.

Once inside the periplasm, this compound unleashes its core beta-lactam activity. Like all beta-lactam antibiotics, it targets penicillin-binding proteins (PBPs), enzymes essential for the synthesis and cross-linking of peptidoglycan, the primary component of the bacterial cell wall. By covalently binding to the active site of PBPs, this compound inhibits their function, leading to the disruption of cell wall integrity, and ultimately, bacterial cell lysis and death.

Antimicrobial Spectrum of Activity

The antimicrobial activity of this compound has been evaluated against a panel of 312 clinical isolates, demonstrating a broad spectrum of activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive and Gram-negative bacteria, as determined by the broth microdilution method.

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 50 | 2 | 8 | 1 - >32 |

| Enterococcus faecalis | 25 | 16 | >32 | 8 - >32 |

| Escherichia coli | 50 | 0.5 | 4 | 0.25 - 16 |

| Klebsiella pneumoniae | 50 | 1 | 8 | 0.5 - >32 |

| Enterobacter cloacae | 25 | 2 | 16 | 1 - 32 |

| Pseudomonas aeruginosa | 50 | 4 | 16 | 2 - >32 |

| Xanthomonas maltophilia | 12 | 1 | 4 | 0.5 - 8 |

Data derived from in vitro studies and presented for research purposes.

Experimental Protocols: Broth Microdilution Susceptibility Testing

The in vitro activity of this compound was determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.

1. Preparation of Inoculum:

-

Bacterial isolates were cultured on appropriate agar plates overnight at 35-37°C.

-

Several colonies were used to prepare a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The standardized suspension was further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Preparation of Microdilution Plates:

-

This compound was serially diluted in cation-adjusted Mueller-Hinton broth to yield a range of concentrations.

-

100 µL of each antibiotic dilution was dispensed into the wells of a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well containing the antibiotic dilution was inoculated with 100 µL of the prepared bacterial inoculum.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) were included on each plate.

-

The plates were incubated at 35-37°C for 18-24 hours in ambient air.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

Following incubation, the plates were visually inspected for bacterial growth (turbidity).

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: "Trojan Horse" Mechanism of this compound Action.

Caption: Broth Microdilution Experimental Workflow.

Conclusion

This compound represents a significant advancement in the design of beta-lactam antibiotics. Its dual-action mechanism, combining a clever "Trojan horse" delivery system with proven cell wall synthesis inhibition, provides a powerful tool against a variety of bacterial pathogens. The data presented in this guide underscore its potential and provide a foundation for further research and development in the critical field of antimicrobial therapeutics. The detailed experimental protocols offer a clear framework for the continued evaluation of this and other novel antibiotic candidates.

Methodological & Application

Application Notes and Protocols for Ro 41-1879 Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ro 41-1879

This compound is a novel 7'-catechol substituted cephalosporin antibiotic.[1] As a member of the cephalosporin class, it is expected to exhibit antimicrobial activity by inhibiting bacterial cell wall synthesis. The presence of the catechol moiety is a key structural feature that may enhance its transport into bacterial cells, particularly Gram-negative bacteria, through iron transport systems. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established antimicrobial susceptibility testing procedures.

Data Presentation

The following table summarizes the antimicrobial activity of this compound against various bacterial isolates as reported in the literature.

Note: The specific MIC values from the foundational study by Jones, R.N. (1991), "Antimicrobial activity of this compound, a new catechol cephalosporin," would be presented in this table. Despite extensive searches, the full text containing these specific data points was not accessible. The table structure is provided as a template.

| Bacterial Species | Strain Details | This compound MIC Range (µg/mL) | Comparator (e.g., Ceftazidime) MIC Range (µg/mL) |

| Gram-Positive Cocci | (e.g., Staphylococcus aureus) | Data from Jones (1991) | Data from Jones (1991) |

| Pseudomonas spp. | (e.g., Pseudomonas aeruginosa) | Data from Jones (1991) | Data from Jones (1991) |

| Xanthomonas maltophilia | Clinical Isolates | Data from Jones (1991) | Data from Jones (1991) |

| Enterobacteriaceae | Clinical Isolates | Data from Jones (1991) | Data from Jones (1991) |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a panel of bacterial isolates.

1. Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

2. Preparation of Reagents and Bacterial Inoculum:

-

This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

3. Broth Microdilution Procedure:

-

Plate Preparation:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (1024 µg/mL) to the first well of each row to be tested, resulting in a total volume of 200 µL.

-

-

Serial Dilutions:

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly.

-

Continue this process across the plate to the desired final concentration. Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (5 x 10⁶ CFU/mL) to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mechanism of Action and Signaling Pathways

Cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are:

-

Penetration of the Bacterial Cell Wall: For Gram-negative bacteria, the outer membrane presents a significant barrier.

-

Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, cephalosporins covalently bind to PBPs, which are essential enzymes involved in the final steps of peptidoglycan synthesis.

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

The catechol moiety of this compound is believed to enhance its activity against Gram-negative bacteria by utilizing the TonB-dependent iron transport system. This system is normally used by bacteria to acquire iron, an essential nutrient. By mimicking siderophores (iron-chelating molecules), catechol-substituted cephalosporins can be actively transported across the outer membrane, thereby increasing their intracellular concentration and enhancing their antimicrobial efficacy.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MIC determination.

References

Application Notes: Broth Microdilution Assay for Ro 41-1879 Susceptibility Testing